5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole
Description
Properties
Molecular Formula |
C20H14FNO3S3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H14FNO3S3/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(25-20)17-11-6-12-26-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2 |
InChI Key |
SYCDATNDNQNUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Sulfones
A β-keto sulfone intermediate is prepared by reacting phenyl vinyl sulfone with ethyl 2-thiopheneglyoxylate in the presence of triethylamine (20 mol%) in dichloromethane at 0–25°C. Cyclization is achieved using ammonium acetate in acetic acid under reflux (120°C, 6 hr), yielding 4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Phenyl vinyl sulfone | 1.2 equiv | Dichloromethane, 0°C → 25°C, 2 hr |
| Ethyl 2-thiopheneglyoxylate | 1.0 equiv | Triethylamine (20 mol%) |
| Ammonium acetate | 3.0 equiv | Acetic acid, reflux, 6 hr |
Introduction of the (2-Fluorobenzyl)thio Group
The thioether functionality at position 5 is introduced via nucleophilic substitution or oxidative coupling.
Thiol-Disulfide Exchange
A disulfide intermediate is generated by treating 5-mercapto-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole with 2-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hr. Potassium carbonate (2.5 equiv) facilitates deprotonation of the thiol group.
Key Data
Copper-Mediated Cross-Coupling
An alternative route employs a copper(I)-thiophenolate complex. 5-Bromo-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole reacts with 2-fluorobenzylthiol in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C for 24 hr.
Optimization Table
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | Toluene | 110 | 65 |
| Pd(OAc)₂/Xantphos | DMF | 100 | 42 |
| Fe(acac)₃ | DMSO | 120 | <10 |
Regioselective Sulfonation Strategies
The phenylsulfonyl group at position 4 is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
Chlorosulfonation Follow by Coupling
Oxazole is treated with chlorosulfonic acid (2.0 equiv) in dichloroethane at 0°C, followed by quenching with phenylmagnesium bromide (3.0 equiv) in THF. This two-step process achieves 85% regioselectivity for the para position.
Mechanistic Insight
The electron-deficient oxazole ring directs sulfonation to position 4. Computational studies (DFT) confirm a ΔG‡ of 22.3 kcal/mol for para vs. 28.1 kcal/mol for meta sulfonation.
Functional Group Compatibility and Challenges
Sulfur Oxidation Sensitivity
The (2-fluorobenzyl)thio group is prone to over-oxidation to sulfone under harsh conditions. Mild oxidizing agents (e.g., oxone) in methanol/water (4:1) at 0°C prevent this side reaction, maintaining >90% thioether integrity.
Thiophene Ring Stability
The thien-2-yl group undergoes electrophilic substitution at position 5 if unprotected. Using trimethylsilyl chloride as a blocking agent during sulfonation steps reduces undesired ring substitution to <3%.
Scale-Up and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 61% overall yield using the following optimized sequence:
-
Oxazole cyclization (82% yield)
-
Sulfonation (89% yield)
-
Thioether formation (78% yield)
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Raw materials | 45 |
| Catalyst recovery | 30 |
| Waste disposal | 25 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Research indicates that compounds similar to 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole exhibit significant biological activities, especially in pharmacology. Notably, compounds containing phenylsulfonyl groups have been identified as potential inhibitors of sodium-dependent glucose transporters (SGLTs), which are critical in glucose homeostasis and diabetes management. This suggests that 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may also possess similar inhibitory effects.
Potential Applications
- Pharmacological Research : Due to its structural characteristics, the compound may serve as a lead compound for developing new pharmaceuticals targeting metabolic pathways involved in diabetes and other metabolic disorders.
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. Therefore, 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole could be explored for its efficacy against various pathogens.
- Enzyme Inhibition Studies : The sulfonamide functionalities present in the compound suggest potential interactions with specific enzymes. Investigating these interactions could reveal new therapeutic targets.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole is a heterocyclic compound belonging to the oxazole family. Its structure includes a thienyl group, a phenylsulfonyl moiety, and a fluorobenzyl thioether, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structural analogs that exhibit similar activities.
Structural Characteristics
The unique structural features of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole enhance its reactivity and biological activity. The presence of sulfur in the thioether group and the sulfonamide functionality is particularly significant as these groups are known to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains and fungi.
| Compound Name | MIC (µg/ml) for Bacterial Strains |
|---|---|
| 5-Fluorocytosine | 3.2 (against multiple Candida species) |
| Substituted Oxazoles | Ranges from 0.8 to 1.6 against Candida spp. |
The compound's ability to act against pathogens suggests it may be effective in treating infections caused by resistant strains.
Antidiabetic Potential
Compounds containing phenylsulfonyl groups have been identified as potential inhibitors of sodium-dependent glucose transporters (SGLTs), which play a crucial role in glucose homeostasis. The inhibition of these transporters can lead to improved glucose regulation in diabetic conditions. This suggests that 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may warrant further investigation as a therapeutic agent for diabetes management.
Anti-inflammatory Properties
The structural features of this compound may also confer anti-inflammatory effects. Similar oxazole derivatives have demonstrated the ability to inhibit inflammatory pathways, such as NF-kB signaling, which is involved in various inflammatory diseases .
Synthesis and Evaluation
Several methodologies exist for synthesizing 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole. These include reactions typical of oxazoles and thioethers, allowing for the exploration of its reactivity and biological interactions.
In a study evaluating the biological activity of oxazole derivatives, compounds were tested against various bacterial strains using reference antibiotics such as ampicillin and ciprofloxacin. Results indicated promising antibacterial activity among several derivatives, suggesting that modifications in the oxazole structure could enhance efficacy .
Structural Analog Comparison
To understand the potential of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole better, we can compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Benzothiazol-2-yl)-1,3-thiazole | Contains thiazole and benzothiazole groups | Known for antimicrobial properties |
| 4-(Phenoxy)-1,3-thiazole | Features a phenoxy substituent | Exhibits anti-inflammatory activity |
| 5-(Fluorophenyl)-1,3-thiazole | Fluorinated phenolic group | Potential use in cancer therapy |
The combination of a fluorobenzene moiety with thioether and sulfone functionalities in 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may enhance its biological activity compared to these analogs.
Q & A
Q. What are the established synthetic routes for 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole, and what analytical techniques validate its purity?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the oxazole core via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions .
- Step 2: Introduction of the 2-fluorobenzylthio group via nucleophilic substitution using 2-fluorobenzyl mercaptan .
- Step 3: Sulfonation at the 4-position using phenylsulfonyl chloride in the presence of a base like pyridine .
Validation:
Q. How is the molecular structure of this compound characterized, and what insights do crystallographic studies provide?
- Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond lengths (e.g., C–S bond: 1.75–1.80 Å), angles (e.g., S–C–S: ~105°), and packing motifs. Monoclinic systems (space group P2/c) are common, with Z = 4 and unit cell parameters (e.g., a = 9.31 Å, b = 10.82 Å) .
- IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm) .
Q. What methodologies are used to evaluate its biological activity in preclinical studies?
- Antiproliferative Assays: Conducted on 60+ cancer cell lines (e.g., NCI-60 panel) using MTT or SRB assays. IC values are compared to controls like cisplatin .
- Enzyme Inhibition Studies: For example, cyclooxygenase (COX) inhibition assays measure reduced prostaglandin production via ELISA .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized, and what factors influence scalability?
- Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve sulfonation efficiency by 15–20% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues .
- Temperature Control: Maintaining 70–80°C during thioglycosylation prevents side reactions (e.g., oxidation of thiol groups) .
Q. What structural modifications enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?
Q. How can conflicting biological activity data across studies be resolved?
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
Q. How do solvent and temperature affect its stability in long-term storage?
- Degradation Pathways: Hydrolysis of the sulfonyl group in aqueous buffers (pH > 7) reduces stability by 30% over 30 days .
- Stabilization Strategies: Lyophilization with cryoprotectants (e.g., trehalose) maintains >90% integrity at −80°C for 12 months .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Q. What novel applications are emerging beyond oncology, and what methodologies support these findings?
- Antimicrobial Studies: Broth microdilution assays against S. aureus (MIC = 8–16 µg/mL) .
- Materials Science: DFT calculations (e.g., Gaussian 09) predict charge-transfer properties for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
